molecular formula C5H4F3N3O2 B7451167 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid

2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No. B7451167
M. Wt: 195.10 g/mol
InChI Key: DKVUTAIDSLCIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid, also known as TFE-TCA, is a chemical compound with the molecular formula C6H4F3N3O2. It is a derivative of triazole and carboxylic acid, and its synthesis method involves the reaction of 2,2,2-trifluoroethyl azide with ethyl propiolate in the presence of copper (I) catalyst. TFE-TCA has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid involves the inhibition of histone deacetylases, which leads to the upregulation of certain genes that are involved in the regulation of cell growth and apoptosis. 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases.
Biochemical and Physiological Effects:
2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in the regulation of gene expression. Furthermore, 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid in lab experiments is its relatively simple synthesis method. 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid is also stable under a wide range of conditions, which makes it suitable for use in various experimental settings. However, one of the limitations of using 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for the study of 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid. One area of research could focus on the development of more efficient synthesis methods for 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid and its derivatives. Another area of research could focus on the identification of new targets for 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid, particularly in the field of epigenetics. Furthermore, the potential applications of 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid in the treatment of various diseases, including cancer and inflammatory disorders, could be further explored.

Synthesis Methods

The synthesis of 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid involves the reaction of 2,2,2-trifluoroethyl azide with ethyl propiolate in the presence of copper (I) catalyst. The reaction proceeds through a 1,3-dipolar cycloaddition mechanism, which involves the formation of a five-membered ring consisting of three carbon atoms and two nitrogen atoms. The resulting product is then hydrolyzed to yield 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid.

Scientific Research Applications

2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and medicinal chemistry. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid has also been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in the regulation of gene expression. Furthermore, 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-(2,2,2-trifluoroethyl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3O2/c6-5(7,8)2-11-9-1-3(10-11)4(12)13/h1H,2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVUTAIDSLCIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(N=C1C(=O)O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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